Benzyl-PEG4-CH2CO2tBu

描述

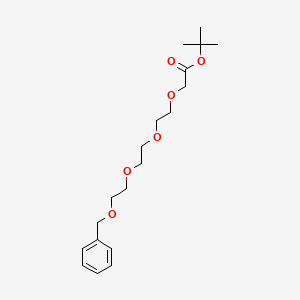

Benzyl-PEG4-CH2CO2tBu is a polyethylene glycol (PEG) linker with a benzyl and tert-butyloxycarbonyl (tBu) protecting group. The compound is designed to enhance water solubility and biocompatibility, making it valuable for various biochemical and biomedical applications . The benzyl and tBu groups are acid-labile, allowing for controlled deprotection under mild acidic conditions .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl-PEG4-CH2CO2tBu typically involves the following steps:

PEGylation: The initial step involves the PEGylation of a suitable precursor molecule to introduce the PEG4 chain.

Benzyl Protection: The benzyl group is introduced through a benzylation reaction, typically using benzyl chloride in the presence of a base such as sodium hydroxide.

tBu Protection: The tert-butyloxycarbonyl group is introduced using tert-butyl chloroformate in the presence of a base like triethylamine

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is typically produced in reagent grade for research purposes .

Types of Reactions:

Deprotection Reactions: Both the benzyl and tBu groups can be removed under acidic conditions.

Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the PEG linker can be modified with various functional groups.

Common Reagents and Conditions:

Hydrogenation: Palladium on carbon (Pd/C) is commonly used for the hydrogenation of the benzyl group.

Acidic Deprotection: Trifluoroacetic acid is used for the removal of the tBu group.

Major Products Formed:

科学研究应用

Chemical Synthesis

Benzyl-PEG4-CH2CO2tBu is widely used as a linker in the synthesis of complex molecules and polymers. Its ability to enhance solubility while providing stability makes it a valuable tool in organic synthesis. The compound can be employed to create various bioconjugates, allowing for the functionalization of biomolecules.

Bioconjugation

The compound's structural features enable it to serve as an effective bioconjugation agent. It allows for the attachment of drugs or biomolecules to carriers, thereby improving their pharmacokinetics and bioavailability. The t-butyl ester can be hydrolyzed under acidic conditions, releasing an active carboxylic acid that can react with amines to form stable amide bonds.

Drug Delivery Systems

In drug delivery applications, this compound enhances the solubility of therapeutic agents, facilitating their transport through biological systems. This property is particularly beneficial for poorly soluble drugs, improving their efficacy and reducing off-target effects. The compound has been instrumental in developing antibody-drug conjugates (ADCs), where it links cytotoxic drugs to monoclonal antibodies, resulting in improved therapeutic indices.

Protein Modification

Research has demonstrated that this compound can be utilized to modify proteins and enzymes to enhance their stability and activity in aqueous solutions. This modification is critical for applications in biocatalysis and therapeutic protein development.

Case Study 1: Drug Development

A study focused on ADCs utilized this compound to link cytotoxic agents to monoclonal antibodies. The resulting conjugates exhibited enhanced solubility and reduced off-target effects compared to traditional formulations, demonstrating improved therapeutic indices.

Case Study 2: Protein Engineering

Another investigation explored the use of this compound for modifying enzymes aimed at increasing their solubility in physiological conditions. The modified enzymes showed increased activity and stability, suggesting potential applications in industrial biocatalysis.

作用机制

The mechanism of action of Benzyl-PEG4-CH2CO2tBu involves its ability to enhance the solubility and stability of conjugated molecules. The PEG linker provides a hydrophilic environment, reducing aggregation and improving the bioavailability of the conjugated molecules . The benzyl and tBu groups serve as protective moieties, allowing for controlled release of the active compound under specific conditions .

相似化合物的比较

Benzyl-PEG4-NHS Ester: Similar to Benzyl-PEG4-CH2CO2tBu but contains an N-hydroxysuccinimide (NHS) ester group for amine coupling.

Benzyl-PEG4-COOH: Contains a carboxylic acid group instead of the tBu group, allowing for different conjugation strategies.

Uniqueness: this compound is unique due to its dual protective groups, which provide versatility in bioconjugation and drug delivery applications. The combination of benzyl and tBu groups allows for controlled deprotection and functionalization, making it a valuable tool in various scientific research fields .

生物活性

Benzyl-PEG4-CH2CO2tBu, a PEG derivative, is increasingly recognized for its role as a versatile linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates. This compound features a benzyl group and a t-butyl ester, both of which are acid-labile, enhancing its utility in various biological applications. This article explores the biological activity of this compound, including its mechanisms of action, applications in drug development, and relevant case studies.

- CAS Number : 1443467-88-6

- Molecular Formula : C19H30O6

- Molecular Weight : 354.4 g/mol

- Purity : ≥95%

The compound's structure facilitates its use in bioconjugation due to the hydrophilic PEG spacer, which enhances solubility in aqueous environments. The benzyl and t-butyl groups can be cleaved under acidic conditions, allowing for controlled release mechanisms in therapeutic applications .

This compound serves primarily as a linker in PROTACs, which are designed to target specific proteins for degradation via the ubiquitin-proteasome system. The compound connects two ligands: one that binds to an E3 ubiquitin ligase and another that binds to the target protein. This dual binding leads to the ubiquitination and subsequent degradation of the target protein, offering a novel approach to modulating protein levels within cells .

1. Synthesis of PROTACs

This compound is crucial in developing PROTACs aimed at degrading oncogenic proteins, thus providing a strategy for cancer therapy. By selectively targeting proteins involved in tumorigenesis, researchers can enhance therapeutic efficacy while minimizing off-target effects .

2. Drug Delivery Systems

The compound's ability to improve solubility and stability makes it suitable for use in drug delivery systems. The PEG component can enhance the pharmacokinetics of conjugated drugs by prolonging circulation time and reducing immunogenicity .

Case Study 1: PROTAC Development

A study focused on the development of a PROTAC using this compound demonstrated significant efficacy in degrading the BCL6 protein, which is implicated in various cancers. The researchers reported that the PROTAC achieved a reduction in BCL6 levels by over 80% in vitro, highlighting the potential of this linker in therapeutic applications .

Case Study 2: Bioconjugation Efficiency

In another investigation, this compound was utilized to create antibody-drug conjugates (ADCs). The study found that ADCs formed with this linker exhibited improved cytotoxicity against cancer cell lines compared to traditional linkers. The enhanced performance was attributed to the optimal balance between hydrophilicity and drug release kinetics provided by the PEG spacer .

Summary of Biological Activity

| Feature | Description |

|---|---|

| Linker Type | PEG-based |

| Cleavability | Acid-labile (benzyl and t-butyl groups) |

| Solubility | Enhanced due to hydrophilic PEG |

| Applications | PROTAC synthesis, ADC development |

| Efficacy | Significant protein degradation and cytotoxicity |

化学反应分析

Acid-Mediated Deprotection of Protecting Groups

Both benzyl and tBu groups in Benzyl-PEG4-CH2CO2tBu are acid-labile, enabling sequential or simultaneous removal under acidic conditions .

- Sequential Deprotection :

- Simultaneous Deprotection :

Functionalization of the Carboxylic Acid

After tBu deprotection, the carboxylic acid (CH2COOH) undergoes amidation or esterification reactions using coupling agents :

| Reaction Type | Conditions | Products | Yield | Citations |

|---|---|---|---|---|

| Amidation | EDC/HOBt, DCC, or HATU with amines | Benzyl-PEG4-CH2CONHR | >90% | |

| Esterification | DIC/DMAP with alcohols | Benzyl-PEG4-CH2COOR | 85–95% |

- Key Example :

Reaction with primary amines (e.g., lysine residues in antibodies) forms stable amide bonds, critical for bioconjugation in antibody-drug conjugates (ADCs) .

Chemoselective Benzyl Group Removal

The benzyl group can be selectively cleaved without affecting the tBu ester using:

- Oxidative Methods :

| Method | Conditions | Selectivity |

|---|---|---|

| DDQ/UV | MeCN, 365 nm irradiation | Retains tBu ester, olefins |

| BCl3/PMB | CH2Cl2, -78°C | Tolerates esters, amides |

Hydrogenolysis of the Benzyl Group

Catalytic hydrogenation cleaves the benzyl group under H2 atmosphere :

- Catalyst : Pd/C or Rh/Al2O3.

- Inhibitors : Ammonia or pyridine prevents over-hydrogenation of PEG chains .

| Catalyst | Conditions | Byproducts |

|---|---|---|

| 10% Pd/C | H2 (1 atm), EtOH, 25°C | Toluene, PEG4-CH2CO2tBu |

Stability and Side Reactions

- PEG Chain Integrity : The PEG4 spacer remains stable under acidic, basic, and hydrogenolysis conditions .

- Radical Reactions : Visible-light-promoted homolytic cleavage of O-α-sp3 C-H bonds generates alkyl radicals, enabling esterification or oxidation .

Comparison of Deprotection Methods

属性

IUPAC Name |

tert-butyl 2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30O6/c1-19(2,3)25-18(20)16-24-14-12-22-10-9-21-11-13-23-15-17-7-5-4-6-8-17/h4-8H,9-16H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPMNHAPGRNEYDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)COCCOCCOCCOCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。